molecular formula C28H22Cl2N4O2 B12709763 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)- CAS No. 93415-46-4

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)-

Cat. No.: B12709763
CAS No.: 93415-46-4
M. Wt: 517.4 g/mol
InChI Key: QUPQYFRXCUBOKD-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structural features, including the presence of an indole moiety, a chlorinated phenyl group, and an azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)- typically involves multi-step organic reactions The process may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazole derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)- involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)- include other pyrazole derivatives with varying substituents. Examples include:

  • 1H-Pyrazole, 3-(2-(1H-indol-3-yl)phenyl)-5-(3-chlorophenyl)-
  • 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)-

Uniqueness

The uniqueness of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(3-chlorophenyl)- lies in its specific combination of structural features, which may confer distinct chemical and biological properties. The presence of the indole moiety, chlorinated phenyl group, and azetidinone ring sets it apart from other pyrazole derivatives.

Properties

CAS No.

93415-46-4

Molecular Formula

C28H22Cl2N4O2

Molecular Weight

517.4 g/mol

IUPAC Name

1-[2-[2-acetyl-3-(3-chlorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]-3-chloro-4-(1H-indol-3-yl)azetidin-2-one

InChI

InChI=1S/C28H22Cl2N4O2/c1-16(35)34-25(17-7-6-8-18(29)13-17)14-23(32-34)20-10-3-5-12-24(20)33-27(26(30)28(33)36)21-15-31-22-11-4-2-9-19(21)22/h2-13,15,25-27,31H,14H2,1H3

InChI Key

QUPQYFRXCUBOKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2N3C(C(C3=O)Cl)C4=CNC5=CC=CC=C54)C6=CC(=CC=C6)Cl

Origin of Product

United States

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